N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide
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Overview
Description
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a trifluoromethyl group, a chloro-substituted phenyl ring, and a triazinyl sulfanyl acetamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with thiourea to form the corresponding thiourea derivative. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using techniques like column chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-(trifluoromethyl)phenyl isocyanate
- 4-chloro-3-(trifluoromethyl)phenyl isothiocyanate
- N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxy-6-pentadecyl-benzamide
Uniqueness
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its trifluoromethyl and chloro substituents enhance its stability and lipophilicity, making it a valuable compound for various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF3N4O2S/c13-8-2-1-6(3-7(8)12(14,15)16)18-10(22)5-23-11-19-9(21)4-17-20-11/h1-4H,5H2,(H,18,22)(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUXHZUVNRBMDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CSC2=NN=CC(=O)N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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